molecular formula C20H16N2O5 B1496762 11-Hydroxycamptothecin CAS No. 68426-53-9

11-Hydroxycamptothecin

Cat. No.: B1496762
CAS No.: 68426-53-9
M. Wt: 364.4 g/mol
InChI Key: KXJNTORVTHBKGW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxycamptothecin (CAS 68426-53-9) is a camptothecin derivative and a potent inhibitor of DNA topoisomerase I, an enzyme essential for DNA replication and transcription. As a member of the camptothecin family of quinoline alkaloids, it shares a core pentacyclic structure where the lactone E-ring is critical for its antitumor activity . Its primary research value lies in its mechanism of action: by specifically targeting and stabilizing the topoisomerase I-DNA cleavable complex, it prevents the religation of DNA single-strand breaks. This interruption of the DNA replication process leads to lethal double-strand DNA breakage and ultimately induces apoptosis in cancer cells . This mechanism makes it a valuable tool for studying cell death pathways and for the in vitro and in vivo evaluation of anticancer efficacy. Researchers investigate this compound across a broad spectrum of oncology studies. Evidence from closely related analogs like 10-Hydroxycamptothecin demonstrates that these compounds can activate key apoptotic pathways, including the upregulation of p53 and cytochrome c, and the promotion of caspase-3 and caspase-9 activity . Studies also show that camptothecin derivatives can downregulate the expression of inhibitor of apoptosis proteins (IAPs) such as survivin and XIAP, thereby sensitizing cancer cells to death . A significant area of research involves overcoming the inherent challenges of camptothecins, such as poor water solubility and instability of the active lactone ring under physiological conditions. Consequently, this compound is a candidate for incorporation into advanced nano-drug delivery systems designed to improve its stability, bioavailability, and tumor-specific targeting . This product is intended for research purposes only and is not designed or approved for use in humans or as a drug.

Properties

CAS No.

68426-53-9

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

(19S)-19-ethyl-6,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-3-4-12(23)6-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1

InChI Key

KXJNTORVTHBKGW-FQEVSTJZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)O)O

Other CAS No.

6943-27-7

Synonyms

11-hydroxycamptothecin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Modifications and Key Properties

Compound Modification Sites Top1 Inhibition Therapeutic Index Solubility Clinical Status
11HCPT C11 hydroxylation ++++ High Low (lactone) Limited (preclinical)
CPT None (parent compound) +++ Moderate Low (lactone) Obsolete
10HCPT C10 hydroxylation ++++ Moderate-High Low (lactone) Experimental
SN-38 C7 ethyl, C10 hydroxyl +++++ High Very low Active metabolite of irinotecan
Topotecan C9 dimethylamino, C10 hydroxyl ++++ High Moderate (water-soluble) FDA-approved
Irinotecan C10 piperidino-piperidine +++ Moderate Water-soluble FDA-approved

Key Observations :

  • Positional Hydroxylation: While most substitutions at position 11 reduce Top1 activity, 11HCPT’s C11 hydroxyl group enhances potency by aligning favorably with DNA’s minor groove . In contrast, 10HCPT (C10 hydroxylation) and SN-38 (C10 hydroxyl + C7 ethyl) exhibit stronger Top1 binding but face solubility challenges .
  • Therapeutic Index: 11HCPT outperforms CPT and matches SN-38 in efficacy but lacks the pharmacokinetic optimization seen in topotecan (C9 dimethylamino group improves solubility) and irinotecan (prodrug design) .

Key Observations :

  • 11HCPT’s reliance on low-yield plant extraction or complex total synthesis contrasts with semi-synthetic derivatives like topotecan and irinotecan, which are more feasible for industrial production .
  • Enzymatic approaches (e.g., cytochrome P450-mediated hydroxylation) are emerging for 10HCPT and 11HCPT but remain experimental .

Pharmacological and Clinical Performance

Table 3: Resistance Mechanisms and Formulation Strategies

Compound ABCG2 Resistance Formulation Strategies Clinical Use
11HCPT Not reported None established Preclinical studies (limited supply)
SN-38 High resistance Liposomes, nanoparticles Used via irinotecan prodrug
Topotecan Moderate resistance Lactone stabilization (pH-dependent) Ovarian/SCLC cancers
10HCPT Moderate resistance PEGylation, nanosuspensions Experimental (e.g., PEG-HCPT conjugates)

Key Observations :

    Preparation Methods

    Enzymatic Biotransformation Method

    A highly selective and efficient approach to prepare 11-Hydroxycamptothecin involves enzymatic oxidation using cytochrome P450 monooxygenases derived from Camptotheca acuminata. This chemoenzymatic process demonstrates superior regioselectivity and mild reaction conditions compared to traditional chemical synthesis.

    • Process Overview:

      • Camptothecin is enzymatically converted by two identified cytochrome P450 enzymes that catalyze regio-specific hydroxylation at the 10- and 11-positions.
      • The crude enzymatic reaction achieves up to 67% conversion of camptothecin, yielding approximately 11 mg/L of this compound.
      • Subsequent purification by semipreparative HPLC yields about 8.1 mg/L of pure this compound.
    • Advantages:

      • High regioselectivity avoids formation of unwanted isomers.
      • Mild reaction conditions prevent degradation of sensitive lactone rings.
      • The process outperforms typical chemical syntheses, which have yields around 50–60%.
    • Applications:

      • The enzymatically produced this compound serves as a key intermediate for synthesizing clinically important drugs such as irinotecan and novel derivatives.
    Parameter Value
    Conversion rate Up to 67%
    Crude product concentration 11 mg/L this compound
    Purified product yield 8.1 mg/L
    Reaction conditions Mild, aqueous enzymatic system

    Source: Chemoenzymatic oxidation studies on camptothecin

    Chemical Synthesis via Key Intermediate Preparation

    Chemical synthesis of this compound often involves multi-step preparation of key intermediates corresponding to the AB ring of camptothecin, followed by condensation reactions.

    • Key Intermediate: 2-Amino-5-hydroxypropiophenone

      • Synthesized from readily available 3-halobenzaldehyde through a sequence of reactions:
        • Grignard reaction under inert atmosphere to form intermediate compounds.
        • Oxidation of the intermediate.
        • Nitration to introduce nitro groups.
        • Deprotection and reduction steps to yield the amino-hydroxypropiophenone.
      • This intermediate is crucial for subsequent Friedlander condensation reactions to form camptothecin analogs including this compound.
    • Advantages:

      • Utilizes relatively inexpensive and readily available starting materials.
      • The process is designed to minimize byproduct formation and simplify purification.
    • Challenges:

      • Some steps require careful control to avoid side reactions (e.g., reduction byproducts).
      • Multi-step synthesis demands optimization for industrial scalability.
    Step Reaction Type Key Reagents/Conditions
    1. Grignard reaction Nucleophilic addition 3-halobenzaldehyde, Grignard reagent, inert atmosphere
    2. Oxidation Oxidizing agent Specific oxidants (not detailed)
    3. Nitration Electrophilic aromatic substitution Nitrating agent
    4. Deprotection and reduction Catalytic reduction Base, reducing agent, aqueous alcoholic solution

    Source: Patent WO2007015259A2 describing efficient intermediate synthesis

    Oxidation of Camptothecin Derivatives

    Selective oxidation of camptothecin derivatives is a critical step in preparing hydroxylated camptothecins such as this compound.

    • Method:

      • Starting from 7-ethyl-1,2,6,7-tetrahydrocamptothecin (a hydrogenated camptothecin derivative), oxidation is performed using oxidizing agents such as iodosobenzene esters or periodates.
      • The oxidation is conducted in the presence of saturated aliphatic monocarboxylic acids (C1-C3) and water.
      • The process avoids formation of colored side products, simplifying purification.
    • Procedure Highlights:

      • Hydrogenation is conducted first to reduce camptothecin.
      • The oxidation step follows directly without isolating the intermediate.
      • The product is isolated by filtration and washing, followed by drying.
    • Yields and Purity:

      • Yield of 7-ethyl-10-hydroxycamptothecin (a close analog) reported at 58.3%.
      • Purity by HPLC is approximately 90.2%, indicating a clean reaction.
    Parameter Details
    Oxidizing agents Iodosobenzene esters, sodium/potassium periodate
    Solvent system Saturated aliphatic monocarboxylic acid + water
    Reaction temperature Ambient (22°C)
    Yield ~58%
    Purity (HPLC) ~90%

    Source: US patent US7544801B2 on oxidation methods

    Summary Table of Preparation Methods

    Method Type Starting Material/Intermediate Key Reagents/Conditions Yield/Purity Advantages Limitations
    Enzymatic Biotransformation Camptothecin Cytochrome P450 monooxygenases, mild aqueous ~67% conversion; high regioselectivity Mild conditions, regioselective Requires enzyme production
    Chemical Synthesis 3-Halobenzaldehyde → 2-amino-5-hydroxypropiophenone Grignard reagent, nitration, reduction Not explicitly quantified Readily available starting materials Multi-step, potential side reactions
    Oxidation of Derivatives 7-Ethyl-1,2,6,7-tetrahydrocamptothecin Iodosobenzene esters, periodates, aqueous acid ~58% yield, ~90% purity Avoids colored byproducts Requires hydrogenation step
    Nanocrystal Preparation This compound raw drug Alkali dissolution, acid precipitation, homogenization Particle size ~130 nm, drug loading ~75% High drug loading, solvent-free Preparation for delivery, not synthesis
    Liposomal Encapsulation This compound raw drug Lipid film hydration, sonication, extrusion Particle size controlled by extrusion Enhanced targeting and stability Formulation step, not chemical synthesis

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    11-Hydroxycamptothecin
    Reactant of Route 2
    11-Hydroxycamptothecin

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.